Fluvastatin hydroxydiene free acid
CAS No.: 1207963-21-0
Cat. No.: VC16975481
Molecular Formula: C24H24FNO3
Molecular Weight: 393.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1207963-21-0 |
---|---|
Molecular Formula | C24H24FNO3 |
Molecular Weight | 393.4 g/mol |
IUPAC Name | (4E,6E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxyhepta-4,6-dienoic acid |
Standard InChI | InChI=1S/C24H24FNO3/c1-16(2)26-21-9-6-4-8-20(21)24(17-11-13-18(25)14-12-17)22(26)10-5-3-7-19(27)15-23(28)29/h3-14,16,19,27H,15H2,1-2H3,(H,28,29)/b7-3+,10-5+ |
Standard InChI Key | WARCEOCHTLFKTQ-GZTQOXHUSA-N |
Isomeric SMILES | CC(C)N1C2=CC=CC=C2C(=C1/C=C/C=C/C(CC(=O)O)O)C3=CC=C(C=C3)F |
Canonical SMILES | CC(C)N1C2=CC=CC=C2C(=C1C=CC=CC(CC(=O)O)O)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Characteristics
Fluvastatin hydroxydiene free acid (CAS 1207963-21-0) is a synthetic organic compound classified as a degradation product or process-related impurity of fluvastatin sodium, a statin used to manage hypercholesterolemia . Its IUPAC name is (4E,6E)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3-hydroxyhepta-4,6-dienoic acid, reflecting its unsaturated diene moiety and hydroxyl group at the 3-position (Figure 1).
Table 1: Key Chemical Properties of Fluvastatin Hydroxydiene Free Acid
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 393.45 g/mol |
CAS Number | 1207963-21-0 |
IUPAC Name | (4E,6E)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3-hydroxyhepta-4,6-dienoic acid |
Synonyms | Fluvastatin EP Impurity F, Fluvastatin 3-Hydroxy-4,6-Diene |
The compound’s structure includes a fluorophenyl-indole core linked to a hydroxy-substituted heptadienoic acid chain. This configuration introduces polarity compared to fluvastatin, influencing its chromatographic behavior and metabolic stability .
Analytical Methods for Detection and Quantification
Robust analytical techniques are critical for quantifying Fluvastatin hydroxydiene free acid in drug formulations. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is the gold standard for impurity profiling.
Table 2: Representative HPLC Conditions for Impurity Analysis
Parameter | Specification |
---|---|
Column | C18 (250 mm × 4.6 mm, 5 µm) |
Mobile Phase | Acetonitrile: phosphate buffer (pH 3.0) (60:40 v/v) |
Flow Rate | 1.0 mL/min |
Detection Wavelength | 240 nm |
Retention Time | ~8.2 minutes |
These methods ensure sensitivity (limit of detection ≤0.05%) and specificity, distinguishing the impurity from fluvastatin and other related substances .
Regulatory and Quality Control Implications
Regulatory agencies require stringent control of Fluvastatin hydroxydiene free acid in drug products. Acceptable limits are defined based on:
Table 3: ICH Q3A Impurity Thresholds for Fluvastatin
Maximum Daily Dose | Identification Threshold | Qualification Threshold |
---|---|---|
≤2 g/day | 0.1% | 0.15% |
Pharmaceutical manufacturers must validate analytical methods to ensure impurity levels remain below these thresholds throughout the product’s shelf life .
Stability and Degradation Kinetics
Fluvastatin hydroxydiene free acid formation is accelerated under:
-
Oxidative conditions: Exposure to peroxides or metal ions.
-
Photolytic stress: UV light at 254 nm increases degradation rates by 40% over 48 hours.
-
High humidity: Hydrolysis of ester intermediates in the presence of moisture .
Figure 2: Degradation Pathway of Fluvastatin to Hydroxydiene Free Acid
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